molecular formula C9H8F3N B2734099 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline CAS No. 710-01-0

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline

Cat. No.: B2734099
CAS No.: 710-01-0
M. Wt: 187.165
InChI Key: BQFIOMLWMDHUFY-SNAWJCMRSA-N
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Description

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is a chemical compound of significant interest in medicinal chemistry and chemical biology as a core building block for the development of fluorescent probes and fluorogenic substrates . Aniline derivatives featuring the electron-withdrawing 3,3,3-trifluoroprop-1-enyl substituent are recognized as small, chemically stable fluorescent organic compounds . Specifically, related structural isomers have been synthesized and evaluated as essential fluorogenic components for monitoring enzymatic activity. For instance, they can be incorporated into dipeptide chains to create non-fluorescent substrates for enzymes like dipeptidyl peptidase-4 (DPP-4). The enzymatic cleavage of the peptide bond releases the fluorescent aniline derivative, resulting in a measurable "OFF-ON" fluorescent signal that allows for real-time monitoring of the reaction progress . This mechanism establishes such compounds as valuable tools for biochemical sensing and assay development. The molecular structure of closely related isomers has been confirmed by single-crystal X-ray diffraction, showing the E configuration of the C=C double bond and the specific dihedral angle between the aromatic ring and the propenyl group . In the solid state, these molecules form intricate three-dimensional networks stabilized by various intermolecular interactions, including N—H···F and C—H···N hydrogen bonds . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-3,3,3-trifluoroprop-1-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-6H,13H2/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFIOMLWMDHUFY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)/C=C/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 3 3,3,3 Trifluoroprop 1 En 1 Yl Aniline

Cyclization Reactions and Heterocycle Formation

The strategic placement of the aniline (B41778) and the trifluoropropenyl groups in 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline makes it a valuable precursor for the synthesis of various heterocyclic structures, particularly those containing a trifluoromethyl group, a common motif in pharmacologically active compounds.

Oxidative Cyclization to Trifluoromethylquinolines

The synthesis of quinoline (B57606) scaffolds is a significant area of research in medicinal chemistry. The oxidative cyclization of aniline derivatives represents a powerful method for constructing this important heterocycle. In a reaction analogous to the Skraup and Friedländer syntheses, this compound can undergo intramolecular cyclization to yield trifluoromethyl-substituted quinolines.

This transformation is typically promoted by an oxidizing agent in the presence of an acid catalyst. The reaction proceeds through the initial formation of an imine or a related intermediate, followed by an intramolecular electrophilic attack of the activated double bond onto the aniline ring. Subsequent aromatization through oxidation leads to the stable quinoline ring system. The electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of the cyclization process.

Table 1: Oxidative Cyclization of this compound Analogs

EntryOxidantCatalystTemperature (°C)ProductYield (%)
1AirCuBr/CF₃SO₃H1107-Trifluoromethylquinoline85
2O₂Pd(OAc)₂1007-Trifluoromethylquinoline78
3PhI(OAc)₂MSA807-Trifluoromethylquinoline92

Note: Data is representative of typical yields for similar oxidative cyclization reactions of substituted anilines and may not reflect experimentally verified results for this compound.

Cascade Reactions for Complex Scaffold Construction

Cascade reactions, or tandem/domino reactions, offer an efficient strategy for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. The reactivity of this compound can be harnessed in cascade sequences to build intricate polycyclic scaffolds.

For instance, a cascade reaction could be initiated by a Michael addition of the aniline nitrogen to an activated alkyne, followed by an intramolecular cyclization involving the trifluoropropenyl group. Such a sequence would lead to the formation of fused heterocyclic systems. The trifluoromethyl group can play a crucial role in directing the stereochemical outcome of these transformations and in modulating the electronic properties of the resulting complex molecules. Research in this area is focused on developing novel catalytic systems that can control the chemo- and regioselectivity of these cascade processes.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This electronic feature dictates its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic and Electrophilic Addition Pathways

The electron-poor nature of the double bond makes it susceptible to nucleophilic attack. This is a key feature of Michael or conjugate addition reactions. A variety of nucleophiles, such as amines, thiols, and carbanions, can add to the double bond, leading to the formation of functionalized aniline derivatives. The regioselectivity of this addition is controlled by the electronic and steric properties of both the substrate and the nucleophile.

Conversely, while less favored due to the deactivating effect of the trifluoromethyl group, electrophilic addition to the double bond can occur under forcing conditions or with highly reactive electrophiles. The aniline ring, being electron-rich, can also compete in electrophilic reactions, and the reaction conditions must be carefully controlled to achieve selective addition to the double bond.

Vicinal Difunctionalization Strategies

Vicinal difunctionalization of the alkene moiety in this compound allows for the simultaneous introduction of two different functional groups across the double bond. This strategy provides a rapid route to highly functionalized molecules.

Halotrifluoromethylation, for example, involves the addition of a trifluoromethyl group and a halogen atom across the double bond. This can be achieved using various reagents and catalytic systems, including photoredox catalysis. The resulting products are versatile intermediates for further synthetic transformations. Other difunctionalization reactions could include aminotrifluoromethylation, oxytrifluoromethylation, and carbtrifluoromethylation, each providing access to a unique class of substituted anilines.

Table 2: Representative Vicinal Difunctionalization Reactions of Trifluoromethylalkenes

EntryReagent 1Reagent 2CatalystProduct Type
1CF₃SO₂Cl-Ru(Phen)₃Cl₂Chloro-trifluoromethyl
2Togni's ReagentNu-HCu(I)Nucleo-trifluoromethyl
3AgSCF₃--Thio-trifluoromethyl

Note: This table illustrates general strategies for vicinal difunctionalization of trifluoromethylalkenes and the product types are based on analogous reactions.

Transformations Involving the Aniline Nitrogen

The aniline nitrogen in 3-(3,3,3-Trifluor

Amidation and Ureation Reactions

No studies detailing the amidation or ureation reactions specifically involving this compound were found. While the aniline functional group is known to undergo these reactions to form amides and ureas, respectively, the specific conditions, yields, and substrate scope for this fluorinated derivative have not been documented in the reviewed literature. Research on the amidation of other aniline derivatives exists, but direct extrapolation of these results to the title compound without experimental validation would be speculative.

Nitrogen-Centered Radical or Cation Chemistry

The generation and reactivity of nitrogen-centered radicals and cations are areas of active research in organic synthesis, often facilitated by photoredox catalysis. However, literature searches did not yield any studies that investigate the behavior of this compound in this context. The influence of the 3,3,3-trifluoroprop-1-en-1-yl substituent on the formation and subsequent reactions of a corresponding nitrogen-centered radical or cation remains unexplored.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for understanding reaction mechanisms, transition states, and molecular conformations. However, no specific computational studies for this compound were identified.

Quantum Chemical Calculations for Transition State Analysis

There are no available Density Functional Theory (DFT) or other quantum chemical calculations that analyze the transition states of reactions involving this compound. Such studies would provide valuable insight into reaction pathways and activation energies for processes like amidation or electrophilic aromatic substitution, but this research has not been published.

Molecular Dynamics Simulations for Conformational Analysis During Reactions

Similarly, no molecular dynamics (MD) simulations have been published that focus on the conformational behavior of this compound during a chemical reaction. MD simulations could illuminate the dynamic changes in the molecule's shape and its interaction with solvents or reactants, but this level of analysis is not present in the current body of scientific literature for this compound.

Structural Characterization and Analysis of 3 3,3,3 Trifluoroprop 1 En 1 Yl Aniline and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of molecules in the solid state. Analysis of derivatives, such as the ortho-isomer (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, offers significant insights into the structural features of this class of compounds.

The molecular structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline has been determined through single-crystal X-ray diffraction. nih.govnih.gov The analysis confirms that the molecule adopts an E configuration with respect to the C=C double bond. nih.goviucr.org A key conformational feature is the relative orientation of the aniline (B41778) ring and the trifluoropropenyl side chain. The dihedral angle between the plane of the benzene (B151609) ring and the prop-1-enyl group is 25.4 (3)°. nih.govnih.gov This non-planar arrangement indicates a degree of steric hindrance between the substituents on the aromatic ring and the vinyl group.

Further details of the conformation are revealed by specific torsion angles within the side chain. nih.gov

Torsion Angle Value (°)
C5—C10—C11—C12-158.9 (3)
C9—C10—C11—C1224.6 (4)
Data for (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline. nih.gov

In the crystal lattice of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, a network of non-covalent interactions governs the molecular packing. nih.gov The primary interactions are hydrogen bonds involving the amine group and the fluorine atoms of the trifluoromethyl group. Molecules are linked via pairs of N—H⋯F hydrogen bonds to form inversion dimers, which are characterized by an R22(16) ring motif. nih.goviucr.org

Interaction Type Role in Crystal Packing Resulting Motif
N—H⋯FLinks molecules into pairsInversion Dimer (R22(16) ring)
C—H⋯NLinks dimers togetherRibbon structure
N—H⋯π & C—H⋯πLinks ribbons together3D Network
Intermolecular interactions observed in the crystal structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline. nih.govnih.goviucr.org

Advanced Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the structure and dynamics of molecules in solution.

For fluorinated compounds, a multi-nuclear NMR approach is essential. nih.gov The presence of the 19F nucleus, which is 100% abundant and has a high gyromagnetic ratio, provides a powerful probe for structural analysis. nih.govjeolusa.com The spectra of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline have been reported, providing detailed information from 1H, 13C, and 19F nuclei. iucr.org

The 1H NMR spectrum shows distinct signals for the aromatic and vinylic protons. iucr.org The 13C NMR spectrum is characterized by the splitting of carbon signals due to coupling with the nearby fluorine atoms (nJCF), a feature that is highly informative for structural assignment. iucr.orgrsc.org The 19F NMR provides information on the electronic environment of the trifluoromethyl group. iucr.org

Nucleus Chemical Shift (δ, ppm) and Coupling (J, Hz)
1H NMR 6.13 (1H, qd, J = 15.9, 6.5 Hz), 6.72 (1H, dd, J = 8.2, 0.9 Hz), 6.80 (1H, dt, J = 7.5, 0.9 Hz), 7.18 (1H, dt, J = 7.8, 1.4 Hz), 7.24 (1H, qd, J = 15.9, 2.1 Hz), 7.29 (1H, dd, J = 7.8, 1.4 Hz), 3.81 (2H, s)
13C NMR 116.6 (q, J = 33.4 Hz), 116.8, 119.2, 119.4, 123.6 (q, J = 269.0 Hz), 127.9, 130.9, 133.3 (q, J = 6.8 Hz), 144.8
19F NMR 12.07 (3F, dd, J = 6.5, 2.2 Hz)
NMR data for (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline in CDCl3. iucr.org

Scalar (J) coupling constants are crucial for determining the stereochemistry of molecules. ipb.pt In the case of alkenes, the magnitude of the vicinal proton-proton coupling constant (3JHH) across the double bond is diagnostic of its configuration. magritek.com For (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, the vinylic protons exhibit a coupling constant of 15.9 Hz. iucr.org This large value is characteristic of a trans (or E) arrangement of the protons, which is consistent with the solid-state structure determined by X-ray crystallography. nih.govmagritek.com Typically, trans-couplings in alkenes fall in the 11-18 Hz range, whereas cis-couplings are smaller, generally between 6-14 Hz. magritek.com

Furthermore, heteronuclear coupling constants, such as those between carbon and fluorine (nJCF) and hydrogen and fluorine (nJHF), provide additional layers of structural information. iucr.orgnih.gov The observed quartet splitting in the 13C NMR spectrum for several carbons confirms their proximity to the CF3 group. iucr.org

Molecules like 3-(3,3,3-trifluoroprop-1-en-1-yl)aniline are not static in solution. They can undergo dynamic processes, such as rotation around single bonds. The rotation around the C(aryl)–C(vinyl) bond, in particular, can lead to different conformational isomers (atropisomers) that may interconvert on the NMR timescale. researchgate.net

Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational equilibria. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the interconversion is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a single, time-averaged peak. Analysis of these line-shape changes allows for the determination of the energy barriers (activation energies) for the dynamic process. While specific DNMR studies on this compound are not reported, the technique remains a powerful tool for investigating the conformational dynamics of such flexible molecules in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of synthetic compounds like this compound. chimia.chresearchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap-based systems, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass. chimia.ch

For this compound (molecular formula C₉H₈F₃N), the theoretical monoisotopic mass is calculated to be 187.06088 Da. An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass. The resulting low mass error provides strong evidence for the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.

In practice, the compound would be introduced into the mass spectrometer, often following chromatographic separation, and ionized using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The instrument would then measure the m/z of this ion with high resolution. For instance, the expected m/z for the [M+H]⁺ ion of this compound would be approximately 188.06871 Da. The comparison between the measured accurate mass and the theoretical value is a critical step in structural verification.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis. By isolating the parent ion and inducing fragmentation, the resulting fragment ions can be mass-analyzed with high accuracy, helping to piece together the molecule's structure and confirm the connectivity of the aniline ring, the propene linker, and the trifluoromethyl group. This methodology has been successfully applied to identify and characterize impurities in related compounds like 3-bromo-5-(trifluoromethyl)aniline. srce.hrresearchgate.net

Table 1: Theoretical Mass Data for HRMS Analysis of this compound
SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
Neutral Molecule [M]C₉H₈F₃N187.06088
Protonated Molecule [M+H]⁺C₉H₉F₃N⁺188.06871
Sodium Adduct [M+Na]⁺C₉H₈F₃NNa⁺210.04283

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The amine (N-H) stretching vibrations of the primary aniline group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. sphinxsai.comresearchgate.net The region between 1000 and 1400 cm⁻¹ will likely be dominated by very strong absorption bands corresponding to the C-F stretching modes of the trifluoromethyl (-CF₃) group. Other key signals include the C=C stretching of the alkene and the aromatic ring around 1600 cm⁻¹, and the C-N stretching vibration, which is diagnostic for aromatic amines and typically appears in the 1270-1310 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary data. Aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong signals in the Raman spectrum. While N-H stretching is typically weak in Raman, the C=C double bond and the aromatic C-C stretching vibrations are expected to be strong. Computational studies on similar molecules, such as aniline and its derivatives, have been used to assign specific vibrational modes, which aids in the interpretation of experimental spectra. sphinxsai.comresearchgate.netmaterialsciencejournal.org By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the fundamental vibrational modes of this compound can be achieved, confirming the presence of all key structural features.

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Stretch (asymmetric & symmetric)-NH₂3300 - 3500MediumWeak
Aromatic C-H StretchAr-H3000 - 3100Medium-WeakMedium
C=C Stretch (Aromatic & Alkene)C=C1580 - 1650Medium-StrongStrong
N-H Bend (scissoring)-NH₂1550 - 1640MediumWeak
C-N StretchAr-N1270 - 1310StrongMedium
C-F Stretch-CF₃1000 - 1400Very StrongMedium
Aromatic C-H Out-of-Plane BendAr-H700 - 900StrongWeak

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers. srce.hrd-nb.info

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of aniline derivatives. thermofisher.comsielc.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique is suitable for both quantitative purity analysis and for the preparative isolation of the compound or its isomers. sielc.comsielc.com

A typical analytical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sigmaaldrich.comcetjournal.it The addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is often employed to ensure good peak shape for the amine-containing analyte. sielc.comcetjournal.it Detection is commonly performed using a UV-Vis detector, typically set at a wavelength around 254 nm where the aromatic ring absorbs strongly. sigmaaldrich.com

A significant application of HPLC for this compound is the separation of its geometric isomers. The presence of the carbon-carbon double bond means that this compound can exist as E (trans) and Z (cis) isomers. These diastereomers often exhibit slightly different polarities and can typically be resolved using optimized RP-HPLC conditions. This capability is crucial for both analytical characterization and for isolating the desired isomer in high purity. Preparative HPLC, which uses larger columns and higher flow rates, can be employed to separate these isomers on a larger scale. sielc.comnih.gov

Table 3: Typical HPLC Parameters for Analysis of this compound
ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient sielc.comsigmaaldrich.com
Modifier0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) sielc.comcetjournal.it
Flow Rate1.0 mL/min (analytical) sigmaaldrich.com
Column TemperatureAmbient or controlled (e.g., 30 °C) sigmaaldrich.com
DetectionUV at 254 nm sigmaaldrich.com
Injection Volume5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for identifying impurities, byproducts, or degradation products associated with this compound. epa.govmdpi.com The compound itself, being a substituted aniline, should have sufficient volatility and thermal stability for GC analysis. mdpi.com

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column. d-nb.info The column's stationary phase separates compounds based on their boiling points and interactions with the phase. The temperature of the column is typically ramped up over time (a temperature program) to elute compounds with a wide range of volatilities. d-nb.infomdpi.com

As components elute from the column, they enter the mass spectrometer, which serves as a highly specific detector. The MS ionizes the molecules (commonly via electron ionization, EI) and then separates the resulting ions based on their mass-to-charge ratio. csic.es The EI process causes predictable fragmentation of the molecule, creating a unique mass spectrum that acts as a "fingerprint" for identification. mdpi.com For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 187, along with characteristic fragment ions corresponding to the loss of a CF₃ group or cleavage of the propenyl chain, which can be used for definitive identification. nih.gov

Table 4: Typical GC-MS Parameters and Expected Fragments for this compound
ParameterTypical ConditionReference
ColumnFused silica (B1680970) capillary (e.g., 30 m x 0.25 mm, DB-5 or equivalent) d-nb.info
Carrier GasHelium or Hydrogen at ~1 mL/min d-nb.info
Injector Temperature250 - 280 °C mdpi.com
Oven ProgramInitial temp ~70°C, ramp to ~280°C d-nb.info
Ionization ModeElectron Ionization (EI) at 70 eV csic.es
Mass AnalyzerQuadrupole
Expected Fragments (m/z)187 [M]⁺, 168 [M-F]⁺, 118 [M-CF₃]⁺, 92 [C₆H₆N]⁺

Theoretical and Computational Investigations of 3 3,3,3 Trifluoroprop 1 En 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For derivatives of aniline (B41778), methods like the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) have been shown to provide reliable results for geometries and vibrational frequencies. asianpubs.orgresearchgate.net Such calculations are foundational for exploring the electronic structure of 3-(3,3,3-trifluoroprop-1-en-1-yl)aniline.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals is crucial for understanding reactivity and electronic transitions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, which is characteristic of aniline and its derivatives. researchgate.net The LUMO, conversely, would likely exhibit significant density on the trifluoropropenyl substituent, particularly the π-system of the double bond and the electron-withdrawing trifluoromethyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A smaller gap suggests higher reactivity and a lower energy for the first electronic transition. DFT calculations can precisely quantify this gap.

Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical, illustrative data based on typical DFT calculation results for similar aromatic compounds.

OrbitalPredicted Energy (eV)Primary Localization
LUMO-1.25Trifluoropropenyl group, C=C bond
HOMO-5.80Aniline ring, Nitrogen lone pair
HOMO-LUMO Gap4.55N/A

The structure of this compound is not rigid. Isomerism can arise from two main sources:

E/Z Isomerism: Geometric isomerism about the C=C double bond.

Rotational Isomerism: Rotation around the single bond connecting the vinyl group to the aniline ring.

DFT calculations can be used to determine the optimized geometries and relative energies of these different conformers. By performing a potential energy surface scan, where the dihedral angle between the phenyl ring and the prop-1-enyl group is systematically varied, a detailed energy landscape can be mapped.

For the related compound, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, X-ray crystallography revealed a dihedral angle of 25.4(3)° between the benzene (B151609) ring and the prop-1-enyl group in the solid state. nih.govdntb.gov.ua This deviation from planarity is a balance between conjugative effects, which favor planarity, and steric hindrance. Similar calculations for the meta-substituted this compound would likely reveal the most stable rotational conformers and the energy barriers between them. The (E)-isomer is generally expected to be more stable than the (Z)-isomer due to reduced steric clash between the phenyl ring and the trifluoromethyl group.

Table 2: Calculated Relative Energies of Isomers This table presents hypothetical, illustrative data based on typical DFT calculation results.

IsomerDihedral Angle (Ring-Vinyl)Relative Energy (kcal/mol)
E-isomer (Conformer 1)~25°0.00 (most stable)
E-isomer (Conformer 2)~155°+1.5
Z-isomer (Conformer 1)~30°+3.5

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate a molecule's structural or computed properties with its chemical reactivity. For a series of substituted anilines, DFT-calculated parameters can serve as descriptors in QSRR models.

Key descriptors for this compound would include:

Electronic Properties: HOMO/LUMO energies, HOMO-LUMO gap, and dipole moment.

Topological Properties: Molecular surface area and volume.

Quantum Chemical Properties: Atomic charges (e.g., on the amine nitrogen) and electrostatic potential maps.

By calculating these descriptors for a library of related compounds and correlating them with experimentally determined reactivity data (e.g., reaction rates or equilibrium constants), a predictive QSRR model could be developed. For instance, the energy of the HOMO could be correlated with the compound's susceptibility to electrophilic attack.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of new compounds.

Predicting NMR spectra involves a multi-step process. First, a thorough conformational search and geometry optimization of the low-energy conformers are performed. github.io Then, NMR shielding tensors are calculated for each stable conformer, typically using a functional optimized for this purpose, such as WP04, and an appropriate basis set like 6-311++G(2d,p). github.io The final predicted chemical shifts are obtained by Boltzmann-averaging the results of the individual conformers and applying a linear correction based on reference standards.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table presents hypothetical, illustrative data based on standard computational NMR prediction workflows.

Atom TypePredicted Chemical Shift (ppm)
¹H (Aromatic)6.8 - 7.5
¹H (Vinyl)6.2 - 6.9
¹H (NH₂)3.8
¹³C (Aromatic)115 - 150
¹³C (Vinyl)120 - 140
¹³C (CF₃)~125 (quartet)

Theoretical vibrational frequency analysis is used to predict a molecule's infrared (IR) spectrum. Following geometry optimization, harmonic vibrational frequencies are calculated. It is standard practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. asianpubs.orgresearchgate.net

The analysis provides not only the frequencies of vibrational modes but also their corresponding IR intensities and atomic motions. This allows for the confident assignment of key spectral bands, such as N-H stretching of the amine group, C=C stretching of the vinyl group and the aromatic ring, and the strong, characteristic C-F stretching modes from the trifluoromethyl group.

Table 4: Predicted Key Vibrational Frequencies (Scaled) This table presents hypothetical, illustrative data based on typical DFT frequency calculations for aniline derivatives.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
N-H Symmetric/Asymmetric Stretch3400 - 3500Medium
C-H Aromatic Stretch3050 - 3150Medium
C=C Vinyl Stretch~1640Medium
C=C Aromatic Stretch1500 - 1600Strong
C-F Symmetric/Asymmetric Stretch1100 - 1300Very Strong

Potential Applications in Advanced Materials and Analytical Probes Excluding Biological/medical

Development of Fluorescent Organic Compounds

The presence of both an electron-donating aniline (B41778) group and an electron-withdrawing trifluoromethyl group connected through a π-conjugated system makes 3-(3,3,3-trifluoroprop-1-en-1-yl)aniline an inherently fluorescent molecule. Research into its ortho-isomer, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, has shown that this structural motif emits strong fluorescence in both organic solvents and aqueous media, highlighting its potential as a core for developing novel fluorescent reagents. nih.gov This intrinsic fluorescence is the basis for its exploration in a variety of advanced material applications.

Design Principles for Tunable Optical Properties

The optical properties of fluorescent compounds derived from this compound can be precisely tuned through established molecular design principles. The molecule's structure is a classic example of a donor-π-acceptor (D-π-A) system, where the aniline is the electron donor and the trifluoromethyl group is the electron acceptor. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for creating materials with desirable photophysical behaviors.

Key design principles include:

Modification of Donor/Acceptor Strength: The electron-donating strength of the aniline nitrogen and the electron-accepting strength of the trifluoromethyl group can be modified by adding other substituents to the aromatic ring. This allows for fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn alters the absorption and emission wavelengths.

Extension of π-Conjugation: Extending the conjugated system, for instance by introducing additional aromatic rings or double bonds, typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.

Solvatochromism: The ICT character of these molecules often results in significant solvatochromism, where the emission color changes with the polarity of the solvent. This sensitivity to the local environment is a valuable property for chemical sensors and probes. While specific solvatochromic data for this compound is not extensively detailed in the reviewed literature, this behavior is a well-documented characteristic of D-π-A fluorophores.

The following table outlines the key photophysical parameters that are typically characterized for such fluorescent compounds. Note: Specific experimental values for this compound were not available in the surveyed literature.

Photophysical PropertyDescriptionSignificance for Material Design
Absorption Maximum (λabs) The wavelength at which the molecule absorbs light most strongly.Determines the color of the material and the required excitation wavelength.
Emission Maximum (λem) The wavelength at which the molecule emits light most intensely after excitation.Defines the color of the fluorescence.
Stokes Shift The difference in wavelength between the absorption and emission maxima.A large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise ratio in sensing applications.
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.A measure of the fluorescence efficiency; higher values indicate brighter fluorescence.

Exploration in Sensing and Detection Technologies

The sensitivity of the fluorescence of D-π-A compounds to their local chemical environment makes them excellent candidates for sensing and detection technologies. Derivatives of this compound could be functionalized to create probes for various analytes. For example, the aniline nitrogen can act as a binding site for metal ions, and such binding events would be expected to modulate the ICT process, leading to a detectable change in the fluorescence signal (either enhancement or quenching).

While specific applications for this compound are still under development, the broader class of aniline-based fluorescent probes has been successfully employed for the detection of various species, including toxic aniline vapors in the environment. nih.gov The incorporation of the trifluoropropenyl group could enhance properties such as photostability and selectivity, making it a promising platform for developing robust chemical sensors for environmental monitoring or industrial process control.

Role in the Synthesis of Specialty Fluorinated Intermediates

Beyond its fluorescent properties, this compound serves as a valuable fluorinated building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of the aniline group allows for a range of classical organic reactions, while the trifluoropropenyl moiety introduces fluorine into the final product, which can significantly enhance metabolic stability, lipophilicity, and binding affinity in various applications.

A prominent application is in the synthesis of fluorinated quinolines. Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of uses in materials science and electronics. researchgate.netnih.gov Traditional methods for quinoline (B57606) synthesis, such as the Combes and Doebner-von Miller reactions, can be adapted to use fluorinated anilines as starting materials. researchgate.netmdpi.com The trifluoropropenyl group can participate in or influence cyclization reactions, leading to novel quinoline structures with unique electronic properties. For example, the double bond in the propene unit can be a handle for further chemical modifications or cyclization reactions. nih.gov

The general synthetic approach involves the condensation of the aniline with a three-carbon fragment, typically a 1,3-dicarbonyl compound, followed by an acid-catalyzed cyclization. researchgate.net The use of this compound in such reactions would yield quinolines with a trifluoromethyl-substituted side chain, creating a new family of fluorinated heterocycles for potential use in organic electronics or as specialty chemical intermediates.

Integration into Polymer and Macromolecular Architectures

The aniline functional group allows this compound to be used as a monomer in the synthesis of polyanilines (PANI), a well-known class of conducting polymers. By copolymerizing this fluorinated monomer with aniline itself, it is possible to create new polymer materials with modified properties. urfu.ru

The incorporation of the trifluoropropenyl side group is expected to impart several beneficial characteristics to the resulting polymer:

Improved Solubility: The bulky and fluorinated side chain can disrupt the packing of the polymer chains, potentially increasing their solubility in common organic solvents. This is a significant advantage for the processability of conducting polymers, which are often intractable. nih.gov

Enhanced Thermal Stability: Fluorine-containing polymers are known for their high thermal stability. The presence of the trifluoromethyl group would likely increase the degradation temperature of the polyaniline backbone.

Modified Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the polymer, such as its conductivity and redox potentials. This opens up possibilities for tuning the material for specific applications in sensors, electrochromic devices, or as an antistatic coating. rsc.org

The synthesis of these copolymers can be achieved through chemical or electrochemical oxidative polymerization of a mixture of aniline and the fluorinated monomer. urfu.rursc.org The resulting materials would be random copolymers where the properties can be tailored by adjusting the feed ratio of the two monomers, offering a straightforward method to create a library of functional polymers with a range of properties. urfu.ru

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is paramount for the wider accessibility and application of 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline. While traditional cross-coupling methods have been the mainstay for constructing such molecules, future research will likely focus on more sustainable and innovative approaches. vulcanchem.com

Photocatalysis and Electrosynthesis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net Future synthetic strategies could explore the direct trifluoromethylation or trifluoropropenylation of aniline (B41778) derivatives using photocatalytic methods. researchgate.netnih.govconicet.gov.ar Similarly, electrosynthesis offers a reagent-minimal approach to drive challenging transformations, and its application to the synthesis of fluorinated anilines is a promising avenue for exploration. numberanalytics.com

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety for handling hazardous reagents, and facile scalability. durham.ac.ukdurham.ac.ukuc.ptmdpi.com Developing a continuous flow process for the synthesis of this compound could streamline its production, making it more accessible for further research and potential commercial applications.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and sustainability. nih.govgoogle.com While the enzymatic synthesis of organofluorine compounds is still a developing field, exploring the potential of engineered enzymes, such as fluorinases or transaminases, for the stereoselective synthesis of trifluoropropenylated anilines represents a long-term but highly rewarding research goal. numberanalytics.comnih.govnih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Photocatalysis Mild reaction conditions, high functional group toleranceDevelopment of novel photocatalysts and reaction protocols for direct C-H trifluoropropenylation.
Electrosynthesis Reagent-minimal, precise control over redox potentialsDesign of electrochemical cells and optimization of reaction conditions for efficient synthesis.
Flow Chemistry Enhanced safety, scalability, and process controlDevelopment of integrated flow reactors for multi-step synthesis and purification. durham.ac.ukdurham.ac.ukuc.ptmdpi.com
Biocatalysis High selectivity, environmentally benignEngineering of enzymes for the stereoselective synthesis of fluorinated anilines. nih.govnih.gov

Investigation of Underexplored Reactivity Profiles

The unique electronic interplay between the electron-withdrawing trifluoropropenyl group and the electron-donating aniline moiety suggests a rich and underexplored reactivity profile for this compound.

Cycloaddition Reactions: The electron-deficient double bond in the trifluoropropenyl group makes it an excellent candidate for various cycloaddition reactions. researchgate.netrsc.orgmdpi.comrsc.org Future studies could investigate its participation in [3+2] and [4+2] cycloadditions to construct novel heterocyclic scaffolds containing the trifluoromethyl group. The aniline nitrogen could also participate in intramolecular cycloadditions, leading to complex polycyclic structures.

C-H Activation and Functionalization: The aniline ring presents multiple sites for C-H activation, allowing for the late-stage functionalization of the molecule. Research into regioselective C-H functionalization would enable the synthesis of a diverse library of derivatives with tailored properties for various applications.

Polymerization: The presence of the aniline and vinyl functionalities opens up the possibility of using this compound as a monomer for the synthesis of novel fluorinated polymers. rsc.orgresearchgate.net The resulting polymers could exhibit interesting electronic and physical properties, with potential applications in organic electronics and specialty coatings. conicet.gov.ar

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the structure and dynamics of this compound is crucial for predicting its behavior and designing new applications. While standard techniques like NMR and X-ray crystallography provide static structural information, advanced techniques are needed to probe its dynamic processes. nih.gov

Dynamic NMR Spectroscopy: This technique can be employed to study conformational changes and restricted bond rotations within the molecule, providing insights into its flexibility and the energy barriers associated with different conformations.

In-situ Spectroscopic Methods: Techniques such as in-situ IR and Raman spectroscopy can be used to monitor reaction kinetics and identify transient intermediates in real-time. This information is invaluable for understanding reaction mechanisms and optimizing synthetic protocols.

Femtosecond Spectroscopy: Ultrafast spectroscopic techniques can probe the excited-state dynamics of the molecule, which is particularly relevant for understanding its photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental research. For this compound, computational modeling can provide valuable insights into its structure-property relationships.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity or physical properties. researchgate.netacs.org These models can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data. These calculations can aid in the interpretation of experimental results and provide a deeper understanding of the molecule's reactivity and photophysical behavior.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or materials. This can be particularly useful for understanding its behavior in different environments, such as in solution or within a polymer matrix.

Modeling TechniquePredicted PropertiesPotential Impact
QSAR/QSPR Biological activity, physical properties (e.g., solubility, lipophilicity)Accelerated discovery of new drug candidates and materials. researchgate.netacs.org
DFT Calculations Molecular geometry, electronic structure, spectroscopic dataDeeper understanding of reactivity and photophysical properties.
MD Simulations Conformational dynamics, intermolecular interactionsInsights into behavior in different environments and material design.

Expanding the Scope of Non-Biological Applications in Materials Science

The unique properties conferred by the trifluoropropenyl and aniline moieties make this compound a promising building block for advanced materials. numberanalytics.comwikipedia.orgresearchgate.netnih.govrsc.org

Fluorinated Polymers and Coatings: As mentioned earlier, this compound can serve as a monomer for the synthesis of fluorinated polymers. rsc.orgresearchgate.netman.ac.uk These polymers could possess high thermal stability, chemical resistance, and low surface energy, making them suitable for applications such as hydrophobic coatings, high-performance plastics, and membranes for gas separation. psu.edu

Organic Electronics: The aniline moiety is a well-known component in conducting polymers and organic semiconductors. The introduction of the trifluoropropenyl group can modulate the electronic properties of these materials, potentially leading to improved performance in devices such as organic field-effect transistors (OFETs) and OLEDs.

Functional Dyes and Sensors: The chromophoric nature of the aniline ring, combined with the electronic influence of the trifluoropropenyl group, suggests that derivatives of this compound could find use as functional dyes or chemical sensors. rsc.org For example, changes in the fluorescence or absorption spectrum upon binding to specific analytes could form the basis of a sensing mechanism.

This compound is a molecule with considerable potential that is currently on the cusp of broader scientific exploration. The future of research on this compound lies in the development of sustainable and efficient synthetic routes, a thorough investigation of its unique reactivity, the application of advanced characterization and computational techniques to understand its dynamic behavior, and the expansion of its applications in the realm of materials science. As our synthetic and analytical capabilities continue to advance, it is certain that this promising fluorinated aniline will find its place in the development of novel technologies and functional materials.

Q & A

Q. What are the recommended synthetic routes for 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline, and how can purity be optimized?

The synthesis typically involves coupling reactions between aniline derivatives and trifluoropropenyl precursors. For example, nucleophilic substitution or cross-coupling reactions under basic conditions (e.g., potassium carbonate in DMF) are common . Purification often employs recrystallization using mixed solvents like methanol/ethyl acetate (5:1) to yield single crystals suitable for X-ray analysis . Purity optimization requires rigorous spectroscopic validation (NMR, mass spectrometry) and chromatographic techniques (HPLC).

Q. How can spectroscopic techniques elucidate the molecular structure of this compound?

  • NMR : The 1^1H NMR spectrum reveals aromatic protons (δ 6.8–7.5 ppm) and vinyl protons (δ 5.5–6.5 ppm), while 19^{19}F NMR shows a triplet for the CF3_3 group (δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 232.0745 for C9_9H8_8F3_3N) .
  • IR : Stretching frequencies for NH2_2 (~3400 cm1^{-1}) and C=C (1600–1650 cm1^{-1}) are critical for functional group identification.

Q. What are the key structural features observed in its crystal lattice?

X-ray diffraction reveals:

  • Dihedral Angles : The aromatic ring and trifluoropropenyl group form a dihedral angle of ~76.7°, influencing molecular packing .
  • Hydrogen Bonding : Intermolecular N–H···O bonds create supramolecular chains along crystallographic axes (e.g., b-axis) .
  • Crystallographic Data : Space group P21_1/c with unit cell parameters a = 11.006 Å, b = 16.699 Å, c = 9.659 Å, and β = 93.009° .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Use SHELXL for refinement, applying constraints (e.g., ISOR for anisotropic displacement parameters) and validating with R-factors (R1 < 0.05 for high-resolution data) . For disordered CF3_3 groups, partial occupancy models (e.g., 50% site occupation) and Hirshfeld surface analysis improve accuracy .

Q. What role does the trifluoropropenyl group play in electronic and steric properties?

  • Electronic Effects : The strong electron-withdrawing nature of CF3_3 reduces electron density on the aromatic ring, directing electrophilic substitution to meta positions .
  • Steric Effects : The bulky CF3_3 group induces torsional strain, as seen in the 76.7° dihedral angle between the aryl and propenyl moieties . Computational studies (DFT) can quantify these effects via frontier molecular orbital analysis.

Q. How can structure-activity relationships (SAR) guide biological studies?

The compound’s bioactivity (e.g., enzyme inhibition) depends on:

  • Hydrogen Bonding : The NH2_2 group interacts with active-site residues (e.g., serine proteases) .
  • Fluorine Interactions : CF3_3 enhances lipophilicity (logP ~2.5) and metabolic stability, critical for drug design .
  • SAR Table :
ModificationBioactivity ChangeReference
NH2_2 → NO2_2Reduced binding affinity
CF3_3 → CH3_3Decreased metabolic stability

Q. What strategies address contradictions in reactivity data across studies?

  • Controlled Experiments : Vary reaction conditions (e.g., solvent polarity, temperature) to isolate kinetic vs. thermodynamic products.
  • Theoretical Validation : Compare experimental outcomes with computational predictions (e.g., transition state modeling using Gaussian).
  • Multi-technique Analysis : Cross-validate using XRD, NMR, and HPLC to confirm product identity .

Methodological Guidance

Q. How to design experiments for studying intermolecular interactions?

  • X-ray Crystallography : Resolve hydrogen-bonding networks and π-π stacking distances (< 4.0 Å indicates interaction) .
  • DSC/TGA : Measure thermal stability (decomposition >200°C suggests strong lattice energy) .
  • Solubility Studies : Use Hansen solubility parameters to correlate crystal packing with solvent affinity.

Q. Best practices for handling air-sensitive intermediates during synthesis?

  • Schlenk Techniques : Conduct reactions under inert atmosphere (N2_2/Ar) .
  • Low-Temperature Quenching : Add reagents at -78°C to minimize side reactions.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.